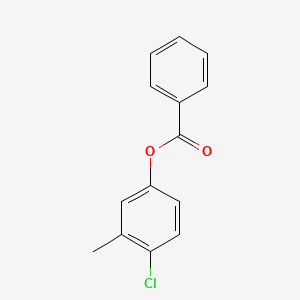

4-Chloro-m-cresyl benzoate

Description

Contextualizing Substituted Benzoate (B1203000) Esters in Chemical Science

Substituted benzoate esters are derivatives of benzoic acid and are recognized as crucial building blocks and intermediates in organic synthesis. acs.org Their utility spans the industrial production of fine chemicals, pharmaceuticals, agrochemicals, and advanced materials. acs.org The specific properties of these esters can be finely tuned by altering the substituents on the aromatic rings, which influences their reactivity, polarity, and biological activity. uniroma1.it

For instance, different benzoate esters are used as plasticizers in polymer compositions, enhancing flexibility and durability in products like paints, adhesives, and sealants. google.com They are also fundamental in the synthesis of fragrances and flavorings. atamanchemicals.com In more academic pursuits, substituted benzoate esters serve as model compounds for studying reaction mechanisms, such as enzymatic hydrolysis and catalysis, providing insights into fundamental chemical and biological processes. solubilityofthings.comrsc.org The versatility of their synthesis, often through methods like Fischer esterification or reactions with acyl chlorides, makes them readily accessible for a wide range of research and industrial applications. openstax.org

Research Significance of 4-Chloro-m-cresyl Benzoate in Advanced Chemical Synthesis

This compound, also known as 4-chloro-3-methylphenyl benzoate, is an aromatic ester synthesized from 4-chloro-m-cresol and benzoyl chloride. acs.org Its research significance is primarily inferred from the known reactivity of its constituent parts and its successful synthesis via methods like triliquid phase-transfer catalysis (TL-PTC), which has been shown to produce the compound with a high yield of 98.7%. acs.org

The precursor, 4-chloro-m-cresol, is a well-documented disinfectant, antiseptic, and preservative used in various cosmetic and pharmaceutical products. wikipedia.orgnih.govlookchem.com It is also a potent and specific activator of the ryanodine (B192298) receptor, making it a valuable tool in muscle physiology research. nih.govebi.ac.uk The esterification of this phenol (B47542) with a benzoyl group introduces new potential functionalities.

The synthesis of this compound itself has been a subject of study to optimize reaction conditions. Research into its formation using phase-transfer catalysis highlights an efficient method for ester synthesis, suggesting its potential as a model reaction for developing new synthetic methodologies. acs.org The resulting ester combines the structural features of a chlorinated phenol with a benzoate moiety, suggesting potential applications as a stable intermediate, a plasticizer, or a compound with tailored biological or material properties, though these areas remain largely unexplored.

| Property | Value | Source |

|---|---|---|

| CAS Number | 84196-13-4 | acs.orgchemicalbook.com |

| Molecular Formula | C14H11ClO2 | chemicalbook.com |

| Appearance | White crystal powder | acs.org |

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is sparse. While its synthesis is documented, particularly as an example of efficient phase-transfer catalysis, there is a notable absence of studies investigating its specific applications. acs.org The scientific literature focuses more extensively on its precursor, 4-chloro-m-cresol, for its antiseptic properties and its role as a ryanodine receptor agonist. nih.govebi.ac.uk

This points to a significant gap in the research. The potential applications of this compound, which could stem from the combination of its substituted phenol and benzoate structures, have not been systematically explored. Potential areas of investigation could include:

Material Science: Investigating its properties as a plasticizer, a coating additive, or a component in polymer synthesis. google.com

Agrochemicals: Screening for potential herbicidal or pesticidal activities, a common application for substituted aromatic compounds.

Pharmaceutical Chemistry: Using it as a scaffold or intermediate for the synthesis of more complex, biologically active molecules. While some substituted benzoate esters are being explored as enzyme inhibitors, this specific compound's potential is unknown. tandfonline.com

Organic Synthesis: Employing it as a stable intermediate or a protecting group in multi-step synthetic pathways.

In essence, this compound represents an area ripe for discovery. The foundational work on its synthesis is complete, but its journey into practical application and deeper scientific understanding has yet to begin, marking a clear gap for future chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84196-13-4 |

|---|---|

Molecular Formula |

C14H11ClO2 |

Molecular Weight |

246.69 g/mol |

IUPAC Name |

(4-chloro-3-methylphenyl) benzoate |

InChI |

InChI=1S/C14H11ClO2/c1-10-9-12(7-8-13(10)15)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

NXMBTIAESILOAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro M Cresyl Benzoate

Precursor Synthesis Strategies: 4-Chloro-m-cresol

The primary precursor for the synthesis of 4-chloro-m-cresyl benzoate (B1203000) is 4-chloro-m-cresol. The regioselective introduction of a chlorine atom at the para-position to the hydroxyl group of m-cresol (B1676322) is a critical step, and various methodologies have been developed to achieve this with high efficiency and selectivity.

Chlorination of m-Cresol for Targeted Halogenation

The direct halogenation of m-cresol is the most common approach for the synthesis of 4-chloro-m-cresol. The primary challenge in this process is to control the regioselectivity, as chlorination can also occur at the ortho-positions.

Direct chlorination of m-cresol can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a frequently employed reagent. The reaction is typically carried out by slowly adding sulfuryl chloride to m-cresol, often in a solvent-free (neat) condition or in the presence of an inert solvent. The reaction temperature is a crucial parameter to control, as higher temperatures can lead to the formation of undesired isomers and polychlorinated byproducts.

A common industrial method involves the reaction of m-cresol with sulfuryl chloride at a controlled temperature, typically between 30-50°C. After the addition is complete, the reaction mixture is often stirred for an extended period to ensure complete conversion. The workup procedure generally involves washing with water and a basic solution, such as sodium carbonate, to neutralize any remaining acid and remove byproducts. Subsequent purification by distillation or crystallization yields the desired 4-chloro-m-cresol. One patented method describes a process where the molar ratio of sulfuryl chloride to m-cresol is controlled between 0.5-1.0:1 and the reaction temperature is maintained between 0-50°C to optimize the yield of 4-chloro-m-cresol. researchgate.net

To improve the para-selectivity of the chlorination reaction, various catalytic systems have been developed. These catalysts often work by forming a complex with the chlorinating agent, which then delivers the chlorine atom preferentially to the para-position of the cresol (B1669610) ring.

Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are commonly used as catalysts in these reactions. However, the use of Lewis acids alone does not always provide high para-selectivity. To enhance this, co-catalysts, particularly sulfur-containing compounds, have been extensively investigated.

Research has shown that the use of sulfuryl chloride in the presence of a Lewis acid and a sulfur-containing catalyst, such as dialkyl sulfides, dithiaalkanes, and poly(alkylene sulfide)s, can significantly increase the yield and para-selectivity of the chlorination of m-cresol. For example, the use of poly(alkylene sulfide)s with longer spacer groups between the sulfur atoms has been found to be particularly effective for the para-selective chlorination of m-cresol.

Table 1: Catalyzed Chlorination of m-Cresol with Sulfuryl Chloride

| Catalyst System | Yield of 4-Chloro-m-cresol (%) | Para/Ortho Ratio |

| SO₂Cl₂/Diphenyl sulfide/AlCl₃ | 83 | 7.5 |

| SO₂Cl₂/Dibutyl sulfide/AlCl₃ | 89.9 | 17.3 |

| SO₂Cl₂/5,18-Dithiadocosane/AlCl₃ | 95.5 | 20.7 |

| SO₂Cl₂/Poly(alkylene sulfide)s/AlCl₃ | up to 94.6 | High |

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of 4-chloro-m-cresol synthesis, green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One approach involves the use of alternative solvents that are less toxic and more easily recyclable. A patented green synthesis process for p-chloro-m-cresol utilizes tetrachloroethylene as a solvent. This process is reported to have a short reaction time, high solvent recovery rate, and a high conversion rate of m-cresol (up to 98%). nih.gov Another strategy is to perform the reaction under solvent-free conditions, which eliminates the need for a solvent altogether, thereby reducing waste and simplifying the purification process. researchgate.net

Furthermore, the development of highly selective and recyclable catalysts is a key aspect of green chemistry. The use of polymeric sulfides as catalysts, which can potentially be recovered and reused, aligns with these principles.

Alternative Routes to Substituted Cresols and Phenols

While the direct chlorination of m-cresol is the most direct route to 4-chloro-m-cresol, other synthetic strategies for producing substituted phenols and cresols could potentially be adapted. These alternative routes often involve multi-step syntheses and may be more suitable for laboratory-scale preparations or for accessing specific isomers that are difficult to obtain through direct halogenation.

One such alternative is the Sandmeyer reaction . wikipedia.orglscollege.ac.inorganic-chemistry.orgmasterorganicchemistry.comnih.gov This reaction provides a versatile method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate. The general sequence involves the diazotization of an aromatic amine, followed by a copper(I) salt-mediated substitution. To synthesize 4-chloro-m-cresol via this route, one would start with 4-amino-3-methylphenol. This starting material would first be treated with a nitrous acid source (e.g., NaNO₂ and HCl) to form the corresponding diazonium salt. Subsequent treatment of this diazonium salt with copper(I) chloride (CuCl) would then yield 4-chloro-m-cresol. While this method is a powerful tool for aromatic substitution, its applicability for the large-scale production of 4-chloro-m-cresol may be limited by the availability and cost of the starting aminophenol.

Another general strategy for the synthesis of substituted phenols involves the oxidation of the corresponding substituted benzenes. However, achieving regioselective oxidation can be challenging.

Esterification Protocols for 4-Chloro-m-cresyl Benzoate Formation

Once 4-chloro-m-cresol is obtained, the final step in the synthesis of this compound is the esterification reaction. This involves the formation of an ester linkage between the hydroxyl group of 4-chloro-m-cresol and the carboxyl group of benzoic acid or one of its derivatives.

The direct esterification of a phenol (B47542) with a carboxylic acid, known as Fischer esterification , is generally slow and requires harsh conditions, such as a strong acid catalyst and high temperatures, due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols. libretexts.org Improved methods often involve the use of more reactive derivatives of benzoic acid or specific catalysts to promote the reaction under milder conditions.

A common and efficient method for the synthesis of aryl esters is the reaction of the phenol with an acyl chloride , such as benzoyl chloride, in the presence of a base. libretexts.org The base, typically a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrogen chloride gas that is formed as a byproduct and also to activate the phenol by converting it to the more nucleophilic phenoxide ion. The reaction of 4-chloro-m-cresol with benzoyl chloride in the presence of a suitable base would provide this compound in good yield.

Alternatively, an acid anhydride , such as benzoic anhydride, can be used in place of the acyl chloride. This reaction also typically requires a basic catalyst and may require heating to proceed at a reasonable rate.

Catalytic methods for the direct esterification of phenols with carboxylic acids have also been developed. One patented process describes the synthesis of phenyl esters directly from phenols and carboxylic acids using a catalytic amount of a borate-sulfuric acid blend. google.com Another study reports the use of phosphonitrilic chloride as an activating agent for the carboxylic acid, allowing for the efficient synthesis of phenyl esters under mild conditions. iajpr.com

Advanced Reaction Mechanisms in this compound Synthesis and Transformation

The synthesis and transformation of this compound are governed by fundamental principles of organic reaction mechanisms. A closer examination of these pathways reveals intricate details of electron movement, intermediate species, and the factors influencing reaction outcomes.

Mechanistic Investigations of Ester Formation

The formation of this compound from 4-chloro-m-cresol and benzoyl chloride is a classic example of nucleophilic acyl substitution. This transformation is commonly carried out under Schotten-Baumann conditions, which involve the use of an aqueous base. vedantu.comtestbook.com The mechanism proceeds through a series of well-defined steps.

Initially, the base (typically sodium hydroxide) deprotonates the phenolic hydroxyl group of 4-chloro-m-cresol, forming the more nucleophilic 4-chloro-3-methylphenoxide ion. chemistnotes.comchemguide.co.uk This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. vedantu.comchemistnotes.com This attack leads to the formation of a transient tetrahedral intermediate. vedantu.comiitk.ac.in The intermediate subsequently collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond, thus yielding the final ester product, this compound. vedantu.com

The reaction is typically biphasic, occurring in a water-organic solvent system. The base serves not only to activate the phenol but also to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. testbook.com

Kinetic studies on analogous amine-catalyzed reactions of phenols with benzoyl chloride have been conducted to differentiate between a nucleophilic catalysis mechanism (where the amine is the nucleophile) and a general-base-catalyzed mechanism (where the amine facilitates proton removal). For phenol reactions, a negligible isotope effect and third-order kinetics are consistent with either pathway, though the direct observation of acylammonium salt intermediates under reaction conditions is rare. nih.govresearchgate.net

Table 1: Key Stages in the Schotten-Baumann Esterification of 4-Chloro-m-cresol

| Stage | Description | Reactants | Intermediates/Products |

| Activation | Deprotonation of the phenol by a base to form a more potent nucleophile. | 4-chloro-m-cresol, NaOH | 4-chloro-3-methylphenoxide ion |

| Nucleophilic Attack | The phenoxide ion attacks the carbonyl carbon of the acyl chloride. | 4-chloro-3-methylphenoxide, Benzoyl chloride | Tetrahedral intermediate |

| Elimination | The tetrahedral intermediate collapses, ejecting the chloride leaving group. | Tetrahedral intermediate | This compound, Cl⁻ |

| Neutralization | The base neutralizes the HCl byproduct formed during the reaction. | HCl, NaOH | NaCl, H₂O |

Rearrangement Reactions Involving Benzoate Esters

Aryl benzoates like this compound can undergo rearrangement reactions, most notably the Fries rearrangement and its photochemical counterpart, the photo-Fries rearrangement. These reactions involve the intramolecular migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring. wikipedia.org

The Fries Rearrangement: This reaction is catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄) and typically requires heating. wikipedia.orgsigmaaldrich.com The mechanism is believed to involve the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group and facilitates the cleavage of the ester's C-O bond, generating an acylium carbocation and an aluminum phenoxide complex. wikipedia.org The electrophilic acylium ion then attacks the activated aromatic ring in a process analogous to Friedel-Crafts acylation. wikipedia.org

The substitution pattern is temperature-dependent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. For this compound, the migration of the benzoyl group would lead to the formation of substituted hydroxybenzophenones. Crossover experiments, where different phenols and esters are present, have shown that the rearrangement can have both intramolecular and intermolecular character. electrochem.orgsarthaks.com

The Photo-Fries Rearrangement: In the absence of a catalyst, the rearrangement can be induced photochemically using UV light. sigmaaldrich.com The photo-Fries rearrangement proceeds via a radical mechanism. wikipedia.org Upon absorption of a photon, the ester is promoted to an excited singlet state, leading to the homolytic cleavage of the ester C-O bond. This generates a radical pair—a benzoyl radical and a 4-chloro-3-methylphenoxy radical—held within a solvent cage. conicet.gov.ar

Recombination of these radicals within the cage can occur at the ortho or para positions of the phenoxy radical, yielding the corresponding hydroxybenzophenone isomers. conicet.gov.aracs.org If the radicals diffuse out of the solvent cage, they can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 4-chloro-m-cresol and benzoic acid as byproducts. conicet.gov.aracs.org Studies on similar aryl benzoates in micellar environments have shown that the confined space can favor the formation of the ortho-isomer with high selectivity. acs.orgnih.gov

Table 2: Comparison of Fries and Photo-Fries Rearrangement

| Feature | Fries Rearrangement | Photo-Fries Rearrangement |

| Conditions | Lewis acid catalyst, heat wikipedia.orgsigmaaldrich.com | UV light sigmaaldrich.com |

| Mechanism | Ionic (Acylium carbocation intermediate) wikipedia.org | Radical (Radical pair intermediate) wikipedia.orgconicet.gov.ar |

| Key Intermediate | Acylium ion (C₆H₅CO⁺) wikipedia.org | Benzoyl and phenoxy radicals conicet.gov.ar |

| Selectivity | Temperature-dependent (low temp → para, high temp → ortho) | Can be influenced by media (e.g., micelles) acs.orgnih.gov |

| Primary Products | Ortho- and para-hydroxybenzophenones | Ortho- and para-hydroxybenzophenones |

| Common Byproducts | Crossover products in mixed reactions electrochem.org | Phenol, benzoic acid (from escaped radicals) acs.org |

Radical Reactions and Their Role

Beyond the photo-Fries rearrangement, the chemical bonds within this compound can be susceptible to homolytic cleavage under energetic conditions, such as exposure to high temperatures or UV light, leading to various radical reactions. The fundamental steps of any radical reaction are initiation, propagation, and termination. masterorganicchemistry.com

Initiation: This step involves the initial formation of radicals from a non-radical species. For this compound, the weakest bond is the ester C-O bond. Irradiation with UV light can provide the energy needed to break this bond homolytically, as described in the photo-Fries rearrangement, creating a benzoyl radical and a 4-chloro-3-methylphenoxy radical. conicet.gov.armasterorganicchemistry.com

Propagation: In this stage, a radical reacts with a stable molecule to form a new radical, which continues the reaction chain. masterorganicchemistry.com

The 4-chloro-3-methylphenoxy radical could abstract a hydrogen atom from a solvent molecule (R-H) to form 4-chloro-m-cresol and a new solvent radical (R•).

The benzoyl radical can undergo various reactions. It might abstract a hydrogen atom to form benzaldehyde or, in the presence of oxygen, lead to the formation of benzoic acid. researchgate.netnih.gov It can also undergo decarbonylation to form a phenyl radical (C₆H₅•) and carbon monoxide, although this is less common for benzoyl radicals.

Termination: The reaction chain concludes when two radicals combine to form a stable, non-radical product. masterorganicchemistry.com

Two 4-chloro-3-methylphenoxy radicals could couple, though this is sterically hindered.

A benzoyl radical could combine with another radical species in the system.

A 4-chloro-3-methylphenoxy radical and a benzoyl radical could recombine to reform the starting ester.

The specific products formed depend heavily on the reaction conditions, including the solvent, the presence of oxygen, and the wavelength of light used. researchgate.net For example, studies on the photochemical reactions of other aryl benzoates have demonstrated the formation of phenols and benzoic acid as significant products resulting from radical pathways. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Chloro M Cresyl Benzoate

High-Resolution Spectroscopic Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to their chemical environment and the nature of their electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule. It identifies the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy : A proton NMR spectrum for 4-Chloro-m-cresyl benzoate (B1203000) would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzoate ring and the 4-chloro-m-cresol ring would appear as complex multiplets in the typical aromatic region (approximately 7.0-8.2 ppm). The three protons of the methyl group (-CH₃) on the cresol (B1669610) ring would produce a sharp singlet, likely in the 2.2-2.5 ppm range. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (coupling) would reveal adjacent, non-equivalent protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom. The spectrum would feature a signal for the carbonyl carbon (C=O) of the ester group in the downfield region (typically 160-170 ppm). The aromatic carbons would generate a series of signals between 110-155 ppm, with their exact shifts influenced by the attached chloro-, methyl-, and ester functional groups. The methyl carbon would appear as a single peak in the aliphatic region (around 15-25 ppm).

A comprehensive analysis using 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would definitively map the proton-proton and proton-carbon connectivities, confirming the complete structural assignment of 4-Chloro-m-cresyl benzoate.

Table 1: Predicted ¹H and ¹³C NMR Spectral Assignments for this compound (Note: These are estimated chemical shift ranges based on standard values; actual experimental data is not publicly available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | N/A | 160 - 170 |

| Aromatic (C-H, C-Cl, C-O, C-C) | 7.0 - 8.2 | 110 - 155 |

| Methyl (CH₃) | 2.2 - 2.5 | 15 - 25 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, expected around 1720-1740 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester linkage (around 1100-1300 cm⁻¹), C-H stretching from the aromatic rings and methyl group (around 2850-3100 cm⁻¹), and C=C stretching bands from the aromatic rings (in the 1450-1600 cm⁻¹ region). The C-Cl stretch would likely appear as a weaker band in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. While the carbonyl stretch would be present, it is typically weaker in Raman than in IR. Conversely, the aromatic C=C ring stretching modes and the symmetric vibrations of the molecule would be expected to give strong Raman signals, aiding in the confirmation of the aromatic backbone.

Together, these techniques would confirm the presence of the key ester, aromatic, and alkyl functional groups, consistent with the proposed structure.

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to analyze compounds containing chromophores, such as aromatic rings and carbonyl groups.

The structure of this compound contains two phenyl rings and a carbonyl group, which act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane, would be expected to show characteristic absorption maxima (λ_max) corresponding to π → π* electronic transitions within the aromatic systems. These transitions would likely result in strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. The presence of the chlorine atom and the ester linkage would influence the exact position and intensity of these absorption bands compared to unsubstituted benzene or benzoic acid.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₁₄H₁₁ClO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement (calculated exact mass: 246.0448). The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺), which would show two signals separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) with a characteristic intensity ratio of approximately 3:1.

Under electron ionization (EI), the molecule would fragment in a predictable manner. Expected fragmentation pathways would include the cleavage of the ester bond, leading to the formation of characteristic ions such as the benzoyl cation (C₆H₅CO⁺, m/z 105) and a fragment corresponding to the 4-chloro-m-cresyl moiety.

Table 2: Expected Key Ions in the Mass Spectrum of this compound (Note: These are predicted fragments based on chemical principles; actual experimental data is not publicly available.)

| Ion | Predicted m/z | Description |

| [M]⁺ | 246 / 248 | Molecular ion (with ³⁵Cl / ³⁷Cl isotopes) |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₇H₆ClO]⁺ | 141 / 143 | 4-chloro-m-cresyl cation (with ³⁵Cl / ³⁷Cl isotopes) |

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. High-performance liquid chromatography is the premier technique for the analysis of non-volatile organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for quantifying it in mixtures. A reversed-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) would be used with a polar mobile phase, commonly a mixture of acetonitrile or methanol and water, often with a buffer or acid modifier to ensure sharp peak shapes. The compound would be detected using a UV detector, set to one of the absorption maxima determined by UV-Vis spectroscopy.

Method development would involve optimizing parameters such as mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound with a stable retention time. This developed method could then be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. Such a validated method would be crucial for quality control, allowing for the detection and quantification of any impurities, such as unreacted starting materials (e.g., 4-chloro-m-cresol) or by-products from the synthesis.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. In a typical GC analysis, a sample is vaporized and injected into a chromatographic column, where it is separated into its individual components based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components are then detected to generate a chromatogram.

Despite the suitability of GC for analyzing compounds of similar volatility and polarity, a comprehensive search of scientific literature and chemical databases did not yield specific methods or research findings for the analysis of this compound using this technique. While methods exist for related compounds, such as 4-chloro-m-cresol and various benzoate esters, detailed experimental conditions, retention times, or quantitative analysis data for this compound itself are not publicly available in the searched resources.

Advanced Separation Techniques (e.g., Capillary Zone Electrophoresis)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ionic species based on their charge, size, and frictional forces under the influence of an electric field. CZE is particularly useful for the analysis of charged molecules and can offer high efficiency and rapid analysis times with minimal sample consumption.

A thorough review of available scientific literature did not reveal any specific applications or published methods for the analysis of this compound using Capillary Zone Electrophoresis. While CZE has been applied to the separation of various phenolic compounds and benzoates, there is no documented research detailing the electrophoretic behavior or specific analytical conditions for this compound.

Crystallographic Analysis and Solid-State Characterization

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline sample, information about the crystal lattice, unit cell dimensions, and the arrangement of atoms can be obtained.

A diligent search of crystallographic databases and scientific literature found no published X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell parameters, and detailed molecular geometry as determined by XRD is not available.

Surface Area Analysis

Surface area analysis is a technique used to measure the specific surface area of a solid material. This property is particularly important for understanding the reactivity, adsorption capacity, and dissolution rate of powdered or porous materials.

No research findings or material characterization data concerning the surface area analysis of this compound were found during a comprehensive literature search.

Chemical Reactivity and Degradation Pathways of 4 Chloro M Cresyl Benzoate

Oxidation Reactions and Product Characterization

The phenolic ether structure of 4-Chloro-m-cresyl benzoate (B1203000) suggests a susceptibility to oxidative degradation, a common pathway for the environmental transformation of phenolic compounds. The presence of both a chlorinated aromatic ring and a methyl group provides multiple sites for oxidative attack, leading to a variety of degradation products.

Oxidative Degradation Mechanisms

The oxidative degradation of 4-Chloro-m-cresyl benzoate is expected to proceed through several mechanisms, primarily initiated by the attack of reactive oxygen species, such as hydroxyl radicals (•OH). While direct studies on this compound are limited, the degradation pathways of related compounds, such as p-chlorocresol, provide valuable insights. For p-chlorocresol, aerobic degradation has been shown to occur via two main pathways: reductive dehalogenation to form m-cresol (B1676322), and oxidation of the methyl group to yield 4-chlorobenzoate (B1228818). nih.govnih.gov

Analogously, the oxidation of this compound is likely to involve:

Hydroxylation of the Aromatic Ring: The initial attack by hydroxyl radicals can lead to the formation of hydroxylated intermediates. The electron-donating methyl group and the electron-withdrawing chlorine atom will influence the position of hydroxylation.

Oxidation of the Methyl Group: The methyl substituent on the cresol (B1669610) ring is a potential site for oxidation, which could lead to the formation of a carboxylic acid derivative.

Cleavage of the Ester Bond: Oxidative conditions can also promote the cleavage of the ester linkage, leading to the formation of 4-chloro-m-cresol and benzoic acid, which would then undergo further degradation.

The specific degradation pathway and the distribution of products will be highly dependent on the reaction conditions, including the type of oxidant, pH, and temperature.

Formation of Quinone Intermediates

A significant pathway in the oxidation of phenols and their derivatives is the formation of quinone and benzoquinone intermediates. libretexts.org The oxidation of the phenolic moiety of this compound is expected to produce corresponding quinone structures. The oxidation of chlorophenols has been shown to yield benzoquinones. researchgate.net For instance, the oxidation of 4-chlorophenol (B41353) can selectively produce 1,4-benzoquinone. researchgate.net

The formation of these quinone intermediates is of particular importance due to their recognized biological activity and potential for further reactions. Quinones are electrophilic and can react with biological nucleophiles, which is a basis for their cytotoxic effects. nih.gov The specific structure of the quinone formed from this compound would depend on the position of oxidative attack on the aromatic ring. These intermediates are often transient and can undergo further oxidation or polymerization.

Hydrolytic Stability and Kinetic Studies of Ester Cleavage

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent carboxylic acid (benzoic acid) and phenol (B47542) (4-chloro-m-cresol). The rate of this cleavage is highly dependent on the pH of the surrounding medium and can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters is a reversible process. chemistrysteps.comlibretexts.org The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This is generally referred to as an A-2 type mechanism (acid-catalyzed, bimolecular). researchgate.net

Table 1: General Characteristics of Acid-Catalyzed Ester Hydrolysis

| Parameter | Description |

| Catalyst | H+ (or H3O+) |

| Mechanism | Typically A-2 (bimolecular) |

| Key Steps | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of the alcohol |

| Reversibility | The reaction is reversible. |

| Substituent Effects | Electronic effects of substituents on both the acyl and aryl groups influence the reaction rate. |

Base-Catalyzed Hydrolysis

In contrast to acid-catalyzed hydrolysis, base-catalyzed hydrolysis (saponification) of esters is an irreversible process. chemistrysteps.com The hydroxide (B78521) ion acts as a nucleophile, directly attacking the electrophilic carbonyl carbon. This is followed by the elimination of the alkoxide (in this case, the 4-chloro-m-cresoxide ion) as a leaving group. The final step is an acid-base reaction where the leaving group deprotonates the newly formed carboxylic acid, driving the reaction to completion.

The rate of base-catalyzed hydrolysis is generally second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of electron-withdrawing groups on the leaving phenoxide group, such as the chlorine atom in this compound, would be expected to increase the rate of hydrolysis by stabilizing the negative charge on the leaving group.

Table 2: General Characteristics of Base-Catalyzed Ester Hydrolysis

| Parameter | Description |

| Catalyst | OH- |

| Mechanism | Nucleophilic acyl substitution |

| Key Steps | 1. Nucleophilic attack by hydroxide ion2. Formation of a tetrahedral intermediate3. Elimination of the alkoxide leaving group4. Deprotonation of the carboxylic acid |

| Reversibility | The reaction is irreversible. |

| Substituent Effects | Electron-withdrawing groups on the leaving group generally increase the reaction rate. |

Enzyme-Mediated Ester Hydrolysis

Enzymes, particularly lipases and esterases, are known to catalyze the hydrolysis of ester bonds with high specificity and efficiency under mild conditions. nih.govnih.govmdpi.comscielo.br Lipases are widely used in biocatalysis for both the hydrolysis and synthesis of esters. scielo.br The enzymatic hydrolysis of esters typically occurs at the oil-water interface and involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. semanticscholar.org

The susceptibility of this compound to enzymatic hydrolysis would depend on its ability to fit into the active site of a suitable enzyme. The steric and electronic properties of the molecule, including the presence and position of the chloro and methyl substituents, would play a crucial role in determining the rate and selectivity of the enzymatic reaction. While specific studies on the enzymatic hydrolysis of this compound were not found, the broad substrate specificity of many lipases suggests that this compound could be a substrate for enzymatic degradation. nih.govnih.gov

Photochemical Transformations and Photodegradation

The study of the photochemical behavior of this compound is essential for understanding its environmental fate and persistence. While direct research on this specific compound is limited, its structural motifs—a chlorophenolic ester of benzoic acid—allow for predictions of its light-induced transformations based on established photochemical principles of related compounds.

Light-Induced Reaction Mechanisms

The photochemical reactivity of this compound is expected to be governed by two primary competing mechanisms initiated by the absorption of ultraviolet (UV) radiation: the photo-Fries rearrangement and homolytic cleavage of the carbon-chlorine (C-Cl) bond.

Photo-Fries Rearrangement: Aryl esters, upon absorption of UV light, are known to undergo the photo-Fries rearrangement. conicet.gov.arnih.govacs.org This process involves the homolytic cleavage of the ester's C-O bond, forming a radical pair (a benzoyl radical and a 4-chloro-m-cresyl radical) within a solvent cage. conicet.gov.ar Subsequent recombination of these radicals can occur at the ortho and para positions of the cresol ring, leading to the formation of substituted hydroxybenzophenones. conicet.gov.arnih.gov Given the structure of this compound, the primary products would be isomers of benzoyl-chlorocresol.

Homolytic C-Cl Bond Cleavage: A concurrent and competing pathway is the homolysis of the C-Cl bond on the aromatic ring, a common reaction for chlorinated aromatic compounds under UV irradiation. nih.gov This cleavage results in the formation of an aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other organic matter to yield m-cresyl benzoate. This pathway is a key initial step in the photodegradation and detoxification of chlorinated organic pollutants.

The quantum yields of these processes determine which pathway predominates. Factors such as the solvent, the presence of photosensitizers, and the wavelength of irradiation can significantly influence the reaction course. researchgate.net For instance, in hydrogen-donating solvents, the likelihood of reductive dehalogenation following C-Cl bond cleavage increases.

Photolytic Product Identification

While experimental data for this compound is not available, a predictive identification of its photolytic products can be made based on the mechanisms described above. The table below outlines the potential products and the mechanistic pathway leading to their formation.

| Potential Photolytic Product | Parent Compound | Reaction Pathway | Description |

| 2-Benzoyl-4-chloro-3-methylphenol | This compound | Photo-Fries Rearrangement | Migration of the benzoyl group to the ortho position relative to the hydroxyl group. |

| 6-Benzoyl-4-chloro-3-methylphenol | This compound | Photo-Fries Rearrangement | Migration of the benzoyl group to the other ortho position. |

| m-Cresyl benzoate | This compound | Homolytic C-Cl Cleavage | Replacement of the chlorine atom with a hydrogen atom. |

| Benzoic acid | This compound | Ester Hydrolysis/Oxidation | A potential secondary degradation product from the benzoyl radical. researchgate.net |

| 4-Chloro-m-cresol | This compound | Ester Hydrolysis | Cleavage of the ester linkage. |

It is important to note that further degradation of these primary products can lead to a complex mixture of smaller molecules, ultimately resulting in mineralization to CO2, H2O, and HCl under ideal photocatalytic conditions. nih.gov

Dehalogenation Reactions and Mechanisms

Dehalogenation is a critical process in the degradation of halogenated organic compounds, reducing their toxicity and persistence. For this compound, dehalogenation involves the removal of the chlorine atom from the cresol ring.

Reductive Dehalogenation Pathways

Reductive dehalogenation is the replacement of a halogen atom with a hydrogen atom and is a key transformation pathway for chlorinated aromatic compounds. oregonstate.edu This process can be mediated by various chemical and biological systems.

Catalytic Hydrogenation: A common method for reductive dehalogenation is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.comsci-hub.se This involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. organic-chemistry.orgsci-hub.se The reaction proceeds via the oxidative addition of the aryl chloride to the metal surface, followed by hydrogenolysis of the carbon-metal bond. The general ease of reductive hydrodehalogenation follows the order I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energy. acs.org

Zero-Valent Metal Reduction: Zero-valent metals, particularly iron (ZVI), are effective reducing agents for the dehalogenation of chlorinated phenols. taylorandfrancis.com In aqueous environments, iron corrodes to release electrons, which can be transferred to the chlorinated compound, leading to the cleavage of the C-Cl bond. Bimetallic systems, such as iron-nickel (Fe/Ni) or iron-palladium (Fe/Pd), often exhibit enhanced reactivity compared to iron alone. taylorandfrancis.com

The general mechanism for ZVI-mediated dehalogenation is as follows:

Fe⁰ → Fe²⁺ + 2e⁻

R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻

Other Dehalogenation Processes

Besides reductive pathways, other processes can lead to the removal of chlorine from the aromatic ring.

Oxidative Dehalogenation: In some biological and chemical oxidation processes, dehalogenation can occur as a consequence of oxidative coupling. acs.orgsemanticscholar.org For instance, enzymatic catalysis by oxidoreductases can generate phenoxy radicals. The redistribution of electron density in these radical intermediates can lead to the expulsion of a chloride ion, particularly if the unpaired electron is located on the chlorine-substituted carbon. semanticscholar.org While primarily studied for chlorophenols, it is conceivable that the 4-chloro-m-cresol moiety of the ester could undergo similar reactions if the ester bond is first hydrolyzed.

Photocatalytic Dehalogenation: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, chlorinated phenols can undergo dehalogenation. nih.gov The process involves the generation of highly reactive hydroxyl radicals (•OH) which can attack the aromatic ring, leading to a series of reactions that can include the displacement of the chlorine atom.

The table below summarizes various dehalogenation methods applicable to chlorinated aromatic compounds, which are relevant to the degradation of this compound.

| Dehalogenation Method | Reagents/Conditions | General Mechanism | Applicability to Related Compounds |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Hydrogenolysis | Effective for a wide range of aryl chlorides. organic-chemistry.orgsci-hub.se |

| Zero-Valent Iron (ZVI) | Fe⁰, water | Reductive dechlorination | Widely studied for chlorinated phenols and other groundwater contaminants. taylorandfrancis.com |

| Oxidative Coupling | Oxidoreductase enzymes (e.g., laccase, peroxidase) | Free-radical reaction | Demonstrated for various chlorophenols. acs.orgsemanticscholar.org |

| Photocatalysis | TiO₂, UV light | Hydroxyl radical attack | Effective for the degradation and mineralization of chlorophenols in water. nih.gov |

Computational Chemistry and Theoretical Investigations of this compound

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. Generating content for the specified sections—such as Density Functional Theory (DFT) studies, HOMO-LUMO analysis, Potential Energy Surface Mapping, and Molecular Dynamics Simulations—would require specific research data that does not appear to be published for this compound.

To maintain a high standard of scientific accuracy and strictly adhere to the provided instructions, which forbid introducing information outside the explicit scope of the requested topics, the article cannot be generated at this time. The principles and methodologies outlined are standard in computational chemistry, but their specific application and results for this compound have not been documented in the available literature.

Computational Chemistry and Theoretical Investigations of 4 Chloro M Cresyl Benzoate

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Environmental Persistence Prediction Modeling

Predictive modeling is a critical tool for assessing the environmental fate of chemical compounds. For 4-Chloro-m-cresyl benzoate (B1203000), such models would typically employ Quantitative Structure-Activity Relationship (QSAR) methods to estimate its persistence. These models correlate the molecular structure of a compound with its degradation rates in various environmental compartments such as water, soil, and air.

Table 1: Hypothetical Environmental Persistence Prediction Data for 4-Chloro-m-cresyl Benzoate

| Parameter | Predicted Value | Modeling Method |

| Half-life in Water (t½ water) | Data not available | QSAR / EPI Suite™ |

| Half-life in Soil (t½ soil) | Data not available | QSAR / EPI Suite™ |

| Half-life in Air (t½ air) | Data not available | QSAR / EPI Suite™ |

| Overall Persistence (Pe) | Data not available | Multimedia Models |

This table is illustrative of the types of data that would be generated from environmental persistence modeling. No experimental or calculated data for this compound were found.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful methods to investigate the mechanisms of chemical reactions at a molecular level. For this compound, a key reaction of interest would be its hydrolysis, which is a primary degradation pathway for esters in the environment. Theoretical studies would aim to map out the energetic landscape of the reaction, identifying the most likely pathways and the structures of transient species.

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. For the hydrolysis of this compound, computational methods like Density Functional Theory (DFT) would be used to locate and characterize the transition state(s). This analysis would provide insights into the geometry of the activated complex, including bond lengths and angles as bonds are being formed and broken. The calculated activation energy (Ea) is a crucial parameter for predicting the reaction kinetics. For ester hydrolysis, both acid- and base-catalyzed mechanisms are possible, and each would proceed through a distinct transition state. arkat-usa.orgnih.gov

Table 2: Hypothetical Transition State Analysis Data for the Hydrolysis of this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) | Key Transition State Bond Distances (Å) |

| Base-Catalyzed Hydrolysis | DFT (e.g., B3LYP/6-31G) | Data not available | C-O (ester), C-O (nucleophile) |

| Acid-Catalyzed Hydrolysis | DFT (e.g., B3LYP/6-31G) | Data not available | C-O (ester), O-H (water) |

This table illustrates the kind of data obtained from transition state analysis. No such data is currently available for this compound.

Reaction Pathway Determination

Beyond identifying the transition state, computational studies can determine the entire reaction pathway, from reactants to products, including any intermediate species. This involves calculating the potential energy surface of the reaction. For the hydrolysis of this compound, this would likely involve the formation of a tetrahedral intermediate, a common feature in the hydrolysis of esters. ic.ac.uk The stability of this intermediate and the energy barriers to its formation and breakdown would be calculated to provide a comprehensive understanding of the reaction mechanism. nih.govic.ac.uk This detailed mapping helps to confirm whether the reaction proceeds through a stepwise or a concerted mechanism. acs.org

Advanced Applications in Materials Science and Organic Synthesis

4-Chloro-m-cresyl Benzoate (B1203000) as a Building Block in Complex Organic Synthesis

The utility of 4-Chloro-m-cresyl benzoate in complex organic synthesis stems from the reactivity of its constituent parts: the chlorinated cresol (B1669610) moiety and the benzoate group. These features allow it to serve as a versatile starting material or intermediate for a range of more complex chemical structures.

Precursor for Advanced Polymer Synthesis

While extensive research on this compound as a direct monomer in polymerization is not widely published, its structural characteristics suggest potential applications. The phenolic ester linkage can be a target for modification or cleavage, and the aromatic rings provide rigidity and potential for further functionalization. It could theoretically be incorporated into polyester (B1180765) chains through transesterification processes, or the cresol or benzoate rings could be functionalized with polymerizable groups. The presence of a chlorine atom also offers a site for various coupling reactions, which could be exploited in the synthesis of specialty polymers.

Intermediate in Multi-step Synthesis of Specialty Chemicals

The role of this compound as an intermediate in the multi-step synthesis of specialty chemicals is more established, albeit in niche applications. The ester can act as a protecting group for the phenolic hydroxyl of 4-chloro-m-cresol, allowing for reactions to be carried out on other parts of the molecule. Subsequently, the benzoate group can be removed to regenerate the phenol (B47542) for further reaction. This strategy is valuable in the synthesis of complex molecules where selective reactivity is crucial.

Table 1: Selected Reactions Involving this compound as an Intermediate

| Reaction Type | Reagents | Product Type | Potential Application of Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitrating agents, Sulfonating agents, etc. | Functionalized cresol or benzoate derivatives | Dyes, pharmaceuticals, agrochemicals |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted cresol derivatives | Specialty polymers, electronic materials |

| Ester Hydrolysis | Acid or base catalysts | 4-Chloro-m-cresol and Benzoic acid | Precursors for other syntheses |

Integration into Novel Material Formulations

The incorporation of this compound into new material formulations is an area of ongoing research, driven by the desire to impart specific properties such as thermal stability, flame retardancy, and altered surface characteristics.

Chemical Modification of Polymer Backbones

This compound can be used to chemically modify existing polymer backbones. For instance, polymers with reactive side chains, such as those containing hydroxyl or amino groups, could be functionalized by reaction with a derivative of this compound. This could be used to attach the bulky, aromatic structure of the compound to the polymer, potentially increasing its glass transition temperature and altering its solubility and mechanical properties.

Development of Functional Coatings and Films

In the realm of functional coatings and films, this compound can be explored as an additive or a comonomer. Its aromatic nature and the presence of a chlorine atom could contribute to enhanced flame retardancy and durability of the coating. Furthermore, its incorporation into thin films could modify their optical and dielectric properties, making them suitable for specialized electronic applications.

Role in the Development of New Catalytic Systems

The potential for this compound to be involved in the development of new catalytic systems is primarily theoretical at this stage. The molecule itself is not a catalyst, but it could be used as a ligand precursor. The aromatic rings could be functionalized with coordinating groups, such as phosphines or amines, which can then bind to a metal center to form a catalytically active complex. The electronic properties of the ligand, influenced by the chloro and methyl groups, could in turn fine-tune the reactivity and selectivity of the metal catalyst.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-m-cresol |

Photoreactive Components in Advanced Materials

While specific research detailing the photoreactive applications of this compound is not extensively documented in publicly available literature, its molecular structure as a substituted aromatic ester of a phenol (a phenolic ester) allows for a scientifically grounded projection of its behavior upon exposure to ultraviolet (UV) radiation. The primary photochemical process anticipated for this class of compounds is the Photo-Fries rearrangement, a versatile and well-studied reaction in organic photochemistry and polymer science. wikipedia.orgslideshare.netthermofisher.com This section will, therefore, discuss the potential of this compound as a photoreactive component by analogy to the established principles of the Photo-Fries rearrangement.

The Photo-Fries rearrangement is a photochemical reaction where a phenolic ester is converted into hydroxy aryl ketones upon irradiation with UV light, typically without the need for a catalyst. slideshare.netsigmaaldrich.com The reaction is of significant interest in materials science because it can alter the chemical and physical properties of a material post-fabrication, enabling applications such as photolithography, surface modification, and the tuning of optical properties in polymers. rit.edujoanneum.at

The generally accepted mechanism for the Photo-Fries rearrangement proceeds via a radical pathway. wikipedia.orgslideshare.net Upon absorption of a photon of suitable energy, the phenolic ester molecule is promoted to an excited electronic state. This excited state can then undergo homolytic cleavage of the ester's C-O bond (the bond between the carbonyl carbon and the phenolic oxygen). This cleavage generates a pair of radicals: an acyl radical and a phenoxy radical, which are initially held in close proximity within a "solvent cage". slideshare.netresearchgate.net

Within this cage, the radical pair can recombine in several ways. The primary pathway for the Photo-Fries rearrangement involves the acyl radical re-bonding to the aromatic ring of the phenoxy radical at the ortho or para positions relative to the hydroxyl group. Subsequent tautomerization (aromatization) leads to the formation of stable hydroxy aryl ketone products. slideshare.net If the radicals diffuse out of the solvent cage before recombination, they can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of side products, most notably the parent phenol (in this case, 4-chloro-m-cresol) and a product derived from the acyl radical. researchgate.net

For this compound, this mechanism suggests the formation of two primary rearrangement products, as illustrated in the table below.

Table 1: Potential Photoreactive Products of this compound via Photo-Fries Rearrangement

The following table presents the expected major products from the UV-induced Photo-Fries rearrangement of this compound, based on established reaction mechanisms for phenolic esters.

| Reactant | Product | Product Name | Position of Rearrangement |

| This compound | , have shown that the Photo-Fries rearrangement leads to a substantial increase in the material's refractive index. joanneum.at This change is attributed to the increased density and polarity of the rearranged product. Materials that can have their refractive index modulated by light are valuable for applications in optical data storage, the fabrication of waveguides, and holographic imaging systems. rit.edujoanneum.at

Surface Wettability and Adhesion: The introduction of polar hydroxyl and ketone functionalities on a material's surface can dramatically increase its surface energy and wettability. This principle can be used to photo-pattern surfaces, creating regions of differing hydrophilicity for microfluidic devices or for controlling cell adhesion in biomedical applications.

Polymer Cross-linking and Photolithography: While the primary Photo-Fries reaction is a rearrangement, the radical intermediates formed can also participate in other reactions, such as cross-linking between polymer chains. This can be exploited in photolithography, where irradiation of a polymer film renders the exposed areas insoluble, allowing for the creation of microscopic patterns. The formation of phenolic hydroxyl groups can also serve as reactive sites for subsequent chemical modifications.

The efficiency and product selectivity (ortho vs. para) of the Photo-Fries rearrangement are influenced by several factors, including the wavelength of the UV light, the solvent polarity, and the physical state of the medium (e.g., solution, polymer film). rit.edu In solid-state materials like polymer films, the restricted mobility of the radical intermediates can favor in-cage recombination, potentially leading to higher yields of the rearranged products compared to the cage escape products. rit.edu The substituents on the aromatic rings also play a crucial role; electron-donating groups have been shown to increase the quantum yield of the rearrangement. researchgate.net

Emerging Research Directions and Future Outlook

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research and development, offering the potential to accelerate the discovery and optimization of compounds like 4-Chloro-m-cresyl benzoate (B1203000). These computational approaches can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for humans to discern.

One of the key applications of AI in this context is the prediction of molecular properties . By training algorithms on large databases of chemical structures and their associated properties, it is possible to develop models that can accurately predict the physicochemical and biological characteristics of new or understudied compounds. For 4-Chloro-m-cresyl benzoate, this could involve predicting its solubility, toxicity, or potential biological activities without the need for extensive experimental work.

AI and ML are also poised to revolutionize synthesis planning . Retrosynthesis, the process of working backward from a target molecule to identify potential starting materials and reaction pathways, is a complex task that can be significantly aided by AI. Machine learning models can be trained to suggest novel and efficient synthetic routes for this compound, potentially leading to higher yields and reduced costs.

Furthermore, de novo drug design and materials discovery are emerging areas where AI can have a profound impact. Generative models can design entirely new molecules with desired properties. While this compound itself is a known compound, these techniques could be used to design analogs with enhanced or entirely new functionalities. For instance, AI could be employed to design derivatives with improved efficacy for a specific application or to create novel materials with tailored properties based on the this compound scaffold.

Sustainable Synthesis and Green Chemistry Innovations for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with the goal of reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. For the synthesis of this compound, several innovative and sustainable approaches are being explored.

Photocatalysis represents a promising green alternative to traditional thermal reactions. By harnessing the energy of visible light, photocatalysts can drive chemical transformations under mild conditions. The synthesis of esters, including aromatic esters like this compound, has been demonstrated using various photocatalytic systems, often with high yields and selectivity. This approach can reduce the energy consumption associated with conventional heating and may allow for the use of less hazardous reagents.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers another powerful tool for sustainable synthesis. Lipases, in particular, are widely used for the synthesis of esters due to their high efficiency and selectivity. The enzymatic synthesis of aromatic esters can be performed under mild conditions and often with a high degree of regioselectivity, which is particularly important for complex molecules. The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst reuse.

Flow chemistry , where reactions are carried out in continuous-flow reactors rather than in traditional batch setups, offers several advantages from a green chemistry perspective. Flow reactors provide excellent control over reaction parameters such as temperature and pressure, leading to improved yields and safety. They also enable the use of smaller reaction volumes, which can reduce waste and facilitate the use of hazardous reagents in a more controlled manner. The continuous nature of flow chemistry also lends itself to automation and process intensification.

Other green chemistry innovations applicable to the synthesis of this compound include the use of solvent-free reaction conditions and microwave-assisted synthesis . By eliminating the need for volatile organic solvents, these methods can significantly reduce the environmental impact of a chemical process. Microwave heating can dramatically accelerate reaction rates, leading to shorter reaction times and increased energy efficiency.

The following table summarizes some of the key green chemistry approaches for the synthesis of aromatic esters:

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |

| Photocatalysis | Utilizes light energy to drive chemical reactions. | Mild reaction conditions, reduced energy consumption. |

| Biocatalysis | Employs enzymes as catalysts. | High selectivity, mild reaction conditions, use of renewable resources. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Improved safety and control, reduced waste, scalability. |

| Solvent-Free Reactions | Reactions are conducted without the use of solvents. | Reduced environmental impact, simplified workup. |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Faster reaction rates, increased energy efficiency. |

Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies

The ability to detect and quantify minute amounts of a compound and to elucidate the intricate details of its formation are crucial aspects of modern chemical research. For this compound, a range of advanced analytical techniques can be employed for both trace analysis and in-depth mechanistic studies.

Hyphenated analytical techniques are particularly powerful for the analysis of complex mixtures. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is well-suited for the trace analysis of this compound in various matrices. The mass spectrometer provides detailed structural information, and the characteristic isotopic pattern of chlorine can aid in the identification of chlorinated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. LC-MS can be used to separate this compound from other components in a mixture and provide accurate mass measurements for confident identification. Tandem mass spectrometry (MS-MS) can provide even more detailed structural information.

In-situ reaction monitoring techniques allow for the real-time analysis of a chemical reaction as it is happening. This provides invaluable information for understanding reaction kinetics and mechanisms.

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy can be used to monitor the changes in vibrational modes of molecules during a reaction, providing information about the formation of products and the disappearance of reactants.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for in-situ reaction monitoring, as it provides detailed structural information about all the components in a reaction mixture. By tracking the changes in NMR signals over time, it is possible to determine reaction rates and identify reaction intermediates.

The following table provides an overview of advanced analytical techniques and their applications in the study of this compound:

| Analytical Technique | Application for this compound | Information Provided |

| GC-MS | Trace analysis in environmental or biological samples. | Identification and quantification of volatile and semi-volatile compounds. |

| LC-MS | Analysis of complex mixtures, quantification in various matrices. | Identification and quantification of non-volatile compounds, structural information. |

| In-situ FTIR/Raman | Real-time monitoring of synthesis reactions. | Information on functional group transformations, reaction kinetics. |

| In-situ NMR | Mechanistic studies of formation, kinetic analysis. | Detailed structural information on reactants, products, and intermediates. |

Exploration of New Reactivity Modalities

Beyond its synthesis, there is growing interest in exploring new ways to chemically modify this compound to create new molecules with potentially valuable properties. This involves the development and application of novel reactivity modalities that can selectively functionalize the existing molecular framework.

C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds. For this compound, this could involve the selective activation of C-H bonds on the aromatic rings, allowing for the introduction of new functional groups. This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials.

Decarbonylative coupling reactions represent another innovative approach to modifying aromatic esters. In these reactions, the ester group is not the site of functionalization but rather acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the ester. This "ester dance" reactivity opens up new possibilities for the transformation of this compound into a variety of other compounds.

Photoredox catalysis is a rapidly developing field that utilizes visible light to initiate a wide range of chemical transformations through single-electron transfer processes. This technology can be used to functionalize aromatic compounds in novel ways, including C-H functionalization and the formation of new bonds under mild conditions. The application of photoredox catalysis to this compound could lead to the discovery of new and unexpected reactivity.

Electrochemical synthesis offers a sustainable and controlled method for driving chemical reactions using electricity. The electrochemical reduction or oxidation of aromatic esters can generate reactive intermediates that can then participate in a variety of bond-forming reactions. This approach avoids the need for stoichiometric chemical oxidants or reductants, making it an attractive green chemistry tool for the functionalization of this compound.

The exploration of these new reactivity modalities, along with the potential for biocatalytic functionalization , where enzymes are used to selectively modify the molecule, will undoubtedly lead to the discovery of new derivatives of this compound with novel properties and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-m-cresyl benzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer :

- Step 1 : Chlorination of m-cresol derivatives (e.g., using Cl₂ gas with FeCl₃ as a catalyst under controlled temperatures [30–50°C]) to introduce the chloro substituent .

- Step 2 : Esterification of the chlorinated cresol with benzoyl chloride. This step may employ base catalysis (e.g., pyridine) to neutralize HCl byproducts and improve reaction efficiency .

- Critical Conditions : Maintain anhydrous conditions to avoid hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to confirm the ester linkage (e.g., carbonyl peak at ~168–170 ppm) and chloro/methyl substituents .

- IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Employ reverse-phase chromatography with UV detection for purity assessment .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Corrosion 1B and Eye Damage 1 ).

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Replicate Experiments : Standardize reaction conditions (e.g., stoichiometry, temperature) to isolate variables .

- Byproduct Analysis : Use LC-MS or -DOSY NMR to identify side products (e.g., hydrolyzed acids or dimerized species) .

- Computational Validation : Employ DFT calculations to predict reaction pathways and compare with observed outcomes .

Q. What mechanistic considerations govern the esterification and chlorination steps in synthesizing this compound?

- Methodological Answer :

- Chlorination Mechanism : Electrophilic aromatic substitution (EAS) facilitated by Lewis acids (e.g., FeCl₃), where Cl⁺ attacks the meta position of cresol .

- Esterification Mechanism : Nucleophilic acyl substitution (SN2) between benzoyl chloride and the hydroxyl group of 4-chloro-m-cresol. Pyridine traps HCl, shifting equilibrium toward product formation .

- Catalyst Impact : Alternative catalysts (e.g., AlCl₃ vs. FeCl₃) may alter regioselectivity or reaction rates .

Q. How does the steric/electronic environment of the cresol moiety influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : The methyl group at the meta position hinders nucleophilic attack, requiring longer reaction times or elevated temperatures.

- Electronic Effects : The electron-withdrawing chloro group activates the cresol’s hydroxyl oxygen, enhancing nucleophilicity.

- Kinetic Studies : Conduct competition experiments with substituted cresols to quantify substituent effects .

Q. What strategies enhance the stability of this compound during storage?

- Methodological Answer :

- Moisture Control : Store under desiccants (e.g., molecular sieves) to prevent hydrolysis to benzoic acid derivatives .

- Light Protection : Use amber glassware to avoid photodegradation.

- Decomposition Monitoring : Periodically test via FTIR or NMR for ester bond integrity .

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.